Totrombopag
Overview
Description
Totrombopag is an orally bioavailable, nonpeptide, small-molecule thrombopoietin receptor agonist. It induces the proliferation and differentiation of megakaryocytes and progenitor cells, ultimately increasing the production of platelets. This compound has been developed for the treatment of immune thrombocytopenic purpura .
Preparation Methods
Totrombopag can be synthesized through various synthetic routes. One common method involves the reaction of 1H-pyrazole-4,5-dione with 3,4-dimethylphenyl and 3-methyl groups, followed by the addition of a hydrazone group. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Totrombopag undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Totrombopag has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of thrombopoietin receptor agonists.
Biology: this compound is used to investigate the mechanisms of platelet production and the role of thrombopoietin receptors in cellular processes.
Medicine: It is primarily used in the treatment of immune thrombocytopenic purpura, a condition characterized by low platelet counts.
Mechanism of Action
Totrombopag exerts its effects by binding to and activating the thrombopoietin receptor (TPO-R) on the surface of megakaryocytes and progenitor cells. This activation triggers intracellular signaling pathways, including the phosphorylation of STAT and JAK proteins, leading to the proliferation and differentiation of these cells. Unlike other thrombopoietin receptor agonists, this compound does not activate the AKT pathway .
Comparison with Similar Compounds
Totrombopag is unique among thrombopoietin receptor agonists due to its specific molecular structure and mechanism of action. Similar compounds include:
Eltrombopag: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Micafungin: An antifungal medication that has shown potential as a repurposed compound targeting the RNA-dependent RNA polymerase of respiratory syncytial virus.
This compound’s uniqueness lies in its nonpeptide structure and its ability to selectively activate specific signaling pathways without affecting others, making it a valuable tool in both research and clinical settings.
Biological Activity
Totrombopag is a synthetic thrombopoietin receptor agonist that plays a significant role in the treatment of conditions characterized by low platelet counts, such as chronic immune thrombocytopenia (ITP) and aplastic anemia. This article delves into the biological activity of this compound, emphasizing its mechanism of action, pharmacokinetics, clinical efficacy, and potential implications in therapeutic applications.
This compound functions primarily by binding to the thrombopoietin receptor (TPO-R), stimulating megakaryocyte proliferation and differentiation, which in turn enhances platelet production. This mechanism is crucial for patients suffering from thrombocytopenia. The binding affinity and functional effects of this compound have been investigated through various assays.
Key Findings on Mechanism
- Binding Affinity : this compound exhibits a high binding affinity to TPO-R, which is essential for its efficacy in stimulating platelet production. In comparative studies, the binding affinity (KD value) of this compound was found to be similar to that of other TPO-R agonists like romiplostim and eltrombopag .
- Signal Transduction : Upon activation of TPO-R, this compound triggers multiple intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for megakaryocyte maturation and platelet release .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties that enhance its therapeutic potential:
- Bioavailability : It has excellent oral bioavailability with peak plasma concentrations occurring 2-6 hours post-administration.
- Half-Life : The half-life ranges from 21 to 32 hours, allowing for once-daily dosing in clinical settings .
- Protein Binding : Over 99% of this compound is bound to plasma proteins, indicating a low volume of distribution and prolonged action.
Clinical Efficacy
Numerous studies have assessed the efficacy of this compound in increasing platelet counts among patients with ITP and other related conditions.
Case Studies and Clinical Trials
- Efficacy in ITP : In a clinical trial involving patients with chronic ITP, those treated with this compound showed significant increases in platelet counts compared to placebo groups. Specifically, 89% achieved a platelet count ≥30 × 10^9/L within the first treatment cycle .
- Treatment-Free Response : Approximately 18% of patients achieved a treatment-free response (TFR), defined as maintaining platelet counts ≥30 × 10^9/L for three months post-treatment cessation .
- Safety Profile : The safety profile of this compound has been comparable to other TPO-R agonists, with manageable side effects reported in clinical studies.
Comparative Efficacy Table
Parameter | This compound | Eltrombopag | Romiplostim |
---|---|---|---|
Binding Affinity (KD) | Similar to other TPO-R agonists | Similar | Similar |
Peak Plasma Concentration | 2-6 hours | 2-6 hours | 3-5 hours |
Half-Life | 21-32 hours | 5-9 hours | 3 days |
Platelet Count Response | 89% ≥30 × 10^9/L | Varies by study | Varies by study |
Treatment-Free Response | 18% | Varies by study | Varies by study |
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory effects of this compound beyond platelet production:
- Regulatory B Cells : Treatment with this compound has been associated with increased numbers of regulatory B cells, which play a role in immune response modulation .
- Monocyte Function : There is evidence suggesting that this compound can alter monocyte-derived macrophage activity, reducing their phagocytic capacity on opsonized platelets .
Properties
Molecular Formula |
C25H22N8O2 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,22,34H,1-3H3,(H,28,29,31,32) |
InChI Key |
KWJKFQSAMABKBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB559448; SB 559448; SB-559448; LGD-4665; LGD4665; LGD 4665; GSK2285921; GSK-2285921; GSK 2285921; C116875; Totrombopag. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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